3-Methylenepiperazine-2,5-dione
Description
Properties
IUPAC Name |
3-methylidenepiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-5(9)6-2-4(8)7-3/h1-2H2,(H,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJWXJBKKGQCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)NCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304999 | |
| Record name | 3-Methylene-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64395-12-6 | |
| Record name | 3-Methylene-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64395-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylene-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylenepiperazine-2,5-dione can be synthesized through the self-condensation of glycine. The process involves treating glycine with acetyl chloride at room temperature to form 1,4-diacetylpiperazine-2,5-dione, which can then be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions (MCRs) such as the Ugi reaction. This method is favored for its efficiency and ability to produce high yields of the compound. The Ugi reaction involves the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 3-Methylenepiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methylene group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperazine-2,5-dione derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of 3-methylenepiperazine-2,5-dione derivatives in combating viral infections. A notable example is the synthesis of neoechinulin B and its derivatives, which demonstrated significant antiviral activity against the hepatitis C virus (HCV). The diketopiperazine core was effectively utilized to create compounds that inhibit viral replication through various mechanisms, including direct inactivation of viral components and modulation of host cell pathways .
Case Study: Neoechinulin B Derivatives
- Synthesis Method : The derivatives were synthesized through a two-step reaction involving aldehyde coupling and subsequent modifications.
- Results : The synthesized compounds showed promising antiviral activities, indicating that modifications on the diketopiperazine scaffold can enhance efficacy against HCV .
Anticancer Activity
This compound has also been explored for its anticancer properties. A study focused on novel 3,6-diunsaturated diketopiperazine derivatives revealed their potential as anticancer agents against A549 (lung cancer) and HeLa (cervical cancer) cell lines. These derivatives were designed with various substituents that significantly influenced their biological activity.
Case Study: Anticancer Activity Evaluation
- Compounds Tested : Fourteen novel 2,5-DKP derivatives were synthesized and evaluated.
- Findings : Compounds exhibited IC50 values ranging from 0.7 to 8.9 μM against cancer cell lines, with specific derivatives showing strong inhibitory effects on cell proliferation . For instance:
- Compound with naphthalen-1-ylmethylene showed IC50 = 1.2 μM against A549 cells.
- Another derivative induced apoptosis in both cell lines at concentrations as low as 1.0 μM.
Mechanistic Insights
The mechanisms by which these compounds exert their effects include:
- Inhibition of Tubulin Polymerization : Some derivatives act as tubulin binders, preventing microtubule formation and leading to apoptosis in cancer cells .
- Modulation of Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring was found to influence the anticancer activity significantly. Compounds with specific substitutions demonstrated enhanced potency against targeted cancer cells .
Synthesis and Structural Variations
The synthesis of this compound involves various approaches that allow for the introduction of different functional groups, enhancing its pharmacological profile. Noteworthy synthesis methods include:
- Base-Induced Coupling Reactions : Utilized for creating diverse derivatives with varying biological activities .
- Modification of Substituents : Systematic alteration of substituents on the diketopiperazine scaffold has been shown to optimize therapeutic efficacy against specific diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-Methylenepiperazine-2,5-dione involves its interaction with various molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and exhibiting biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs include variations in substituent type, position, and stereochemistry. These modifications influence solubility, reactivity, and biological activity.
Table 1: Structural and Physicochemical Comparison of Selected Piperazine-2,5-dione Derivatives
Physicochemical Properties
- Lipophilicity : Alkyl substituents (e.g., isopropyl, butyl) increase logP values, enhancing membrane permeability. For example, 3-isopropyl-DKP (logP ≈ 1.7) is more lipophilic than 3-methyl-DKP (logP ≈ 1.2) .
- Melting Points : Aromatic substituents (e.g., benzylidene) raise melting points due to π-π stacking (e.g., 185–189°C for 12f vs. 138–140°C for fluorobenzyl derivatives ).
- Polar Surface Area (PSA) : Hydroxymethylene or methoxy groups increase PSA, affecting solubility and diffusion rates .
Biological Activity
3-Methylenepiperazine-2,5-dione, a member of the piperazine-2,5-dione family, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antiviral studies. This compound exhibits unique structural characteristics that contribute to its pharmacological potential.
Structural Characteristics
This compound is characterized by its diketopiperazine structure, which provides enhanced stability against enzymatic degradation compared to linear peptides. The cyclic nature of this compound allows for conformational rigidity and the ability to interact with various biological targets .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anticancer Properties : Research indicates that derivatives of piperazine-2,5-dione exhibit significant anticancer activity. For instance, compounds derived from this scaffold have shown inhibitory effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds range from 0.7 to 8.9 μM, indicating moderate to potent activity .
- Antiviral Activity : Some derivatives have demonstrated antiviral properties against specific viruses. For example, studies on related compounds have shown effectiveness against hepatitis C virus (HCV), suggesting potential applications in antiviral drug development .
- Other Biological Effects : Additional studies have highlighted antioxidative properties and potential applications in treating neurological disorders due to improved lipophilicity when formulated with carriers like chitosan .
Case Study 1: Anticancer Activity
A recent study synthesized fourteen novel 3,6-diunsaturated 2,5-diketopiperazine derivatives. Among these, compound 11 displayed significant inhibitory activity against both A549 and HeLa cell lines with IC50 values of 1.2 μM and 3.9 μM respectively. The mechanism of action was linked to apoptosis induction through flow cytometry analysis, confirming its potential as an anticancer agent .
Case Study 2: Formulation Studies
Research has explored the formulation of piperazine-2,5-dione derivatives in niosomal/chitosan systems to enhance bioavailability and therapeutic efficacy. These formulations have shown promise in crossing the blood-brain barrier and improving pharmacokinetic properties .
Data Tables
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 11 | A549 | 1.2 | High anticancer activity |
| Compound 11 | HeLa | 3.9 | High anticancer activity |
| Compound X | HCV | Not specified | Antiviral activity |
Q & A
Basic Research Questions
Q. What spectroscopic methods are critical for confirming the structural integrity of 3-methylenepiperazine-2,5-dione derivatives?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (ESI-HRMS) are essential. For instance, in the synthesis of pyrrolidine-2,5-dione derivatives, ¹H NMR confirmed substituent positions on the piperazine ring, while ESI-HRMS validated molecular weights . X-ray crystallography (e.g., CCDC data) can resolve stereochemistry in chiral derivatives .
Q. How can researchers optimize the synthesis of this compound scaffolds for reproducibility?
- Answer: Key steps include:
- Precursor selection : Use maleic anhydride or substituted aldehydes for cyclization .
- Reaction conditions : Control temperature (e.g., reflux in glacial acetic acid) and stoichiometry to avoid side products like regioisomers .
- Purification : Employ column chromatography or HPLC for high-purity yields .
Q. What are the primary biological activities associated with diketopiperazine cores like this compound?
- Answer : The scaffold exhibits antimicrobial activity (e.g., against Staphylococcus aureus and Escherichia coli) and modulates receptors (e.g., 5-HT1A and SERT). Modifications to the arylpiperazine moiety enhance selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Discrepancies often arise from:
- Structural variations : Substitutions at N1 or C3/C6 positions alter receptor binding .
- Assay conditions : Standardize models (e.g., MIC assays vs. receptor affinity studies) .
- Data normalization : Use positive controls (e.g., vancomycin for antibacterial studies) to contextualize potency .
Q. What computational strategies are effective for predicting the bioactivity of novel this compound analogs?
- Answer : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like 5-HT1A. QSAR models correlate substituent electronic properties (e.g., Hammett constants) with activity . MD simulations assess stability of ligand-receptor complexes .
Q. How does stereochemistry influence the pharmacological profile of this compound derivatives?
- Answer : Enantiomers exhibit divergent activities. For example, (3R,6R) configurations in bis-indole derivatives show enhanced antibacterial efficacy compared to (3S,6S) isomers . Chiral HPLC or enzymatic resolution ensures stereochemical purity .
Q. What methodologies enhance the transdermal delivery of drugs using this compound-based permeation enhancers?
- Answer : Formulate with propylene glycol:water (7:3) to improve solubility. Ex vivo models (e.g., pig ear skin) quantify permeation via Franz diffusion cells. Derivatives like (3S,6S)-dimethylpiperazine-2,5-dione disrupt stratum corneum lipids, increasing drug flux 12-fold .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
